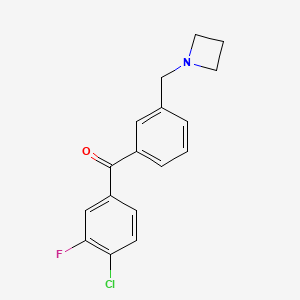

3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is a benzophenone derivative that has garnered attention in various fields such as pharmaceuticals, cosmetics, and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone typically involves the reaction of 4-chloro-3-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. The reaction proceeds through nucleophilic substitution, where the azetidine ring is introduced to the benzophenone core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzophenone derivatives.

Applications De Recherche Scientifique

3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone has several scientific research applications, including:

Chemistry: Used as a synthetic building block for the preparation of more complex molecules.

Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized as a plant growth regulator and in the formulation of agrochemicals.

Mécanisme D'action

The mechanism of action of 3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone involves its interaction with specific molecular targets. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. In plant growth regulation, the compound may interact with plant hormones or signaling pathways to influence growth and development.

Comparaison Avec Des Composés Similaires

Similar Compounds

3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone: A closely related compound with similar structural features.

4-Chloro-3-fluorobenzophenone: Lacks the azetidine ring but shares the benzophenone core.

3’-Azetidinomethyl-4-chlorobenzophenone: Similar structure but without the fluorine atom

Uniqueness

3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is unique due to the presence of both the azetidine ring and the fluorine atom, which confer distinct chemical and biological properties.

Activité Biologique

3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the benzophenone family and is characterized by the presence of an azetidine ring, which may enhance its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClFNO. Its structure includes:

- Azetidine Ring : A four-membered saturated nitrogen-containing ring that may influence the compound's biological interactions.

- Chlorine and Fluorine Substituents : These halogens can affect the compound's reactivity and binding affinity to various biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This could be relevant in the context of antimicrobial or anticancer applications.

- Photosensitization : As a photosensitizer, it can absorb light and generate reactive oxygen species (ROS), leading to cellular damage, which is a mechanism utilized in photodynamic therapy for cancer treatment.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects, although specific data on this compound are still emerging.

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown promising antimicrobial activity against various pathogens. For instance, studies on related benzophenones have demonstrated effectiveness against resistant strains of bacteria, such as Staphylococcus aureus and Klebsiella pneumoniae.

| Compound | Target Pathogen | Mechanism of Action |

|---|---|---|

| Benzophenone derivatives | Staphylococcus aureus | Inhibition of cell wall biosynthesis |

| Fluorinated analogs | Klebsiella pneumoniae | Disruption of nucleic acid synthesis |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of this compound as an anticancer agent. Common methodologies include:

- MTT Assay : Measures cell viability based on metabolic activity.

- Colony Formation Assay : Evaluates the ability of cells to proliferate after treatment.

These assays help determine the compound's effectiveness against various tumor cell lines.

Case Studies

- Photodynamic Therapy Application : A study explored the use of this compound in photodynamic therapy, highlighting its ability to generate ROS upon light activation, which induced apoptosis in cancer cells.

- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties, demonstrating significant inhibition of bacterial growth in vitro against multiple strains, suggesting potential for development as a therapeutic agent.

Conclusion and Future Directions

The biological activity of this compound presents exciting possibilities for drug development in antimicrobial and anticancer therapies. However, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- Detailed mechanistic studies to understand how this compound interacts with specific biomolecular targets.

- Clinical trials to evaluate its safety and efficacy in humans.

- Exploration of its potential as a lead compound for synthesizing new derivatives with enhanced biological activities.

Propriétés

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAXXFCHXQSSGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643263 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-83-0 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.